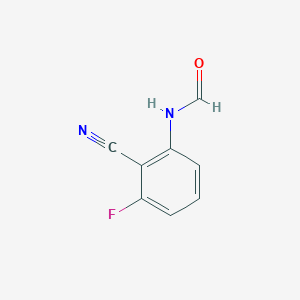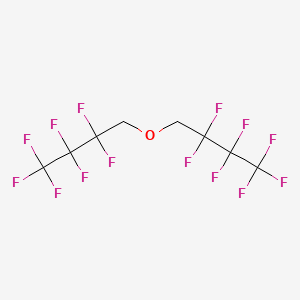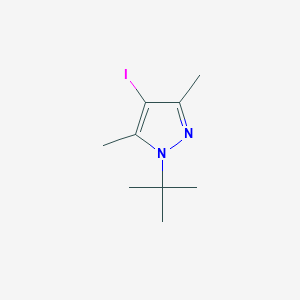
N-(3-chloro-1H-indazol-5-yl)-3,5-bis(trifluoromethyl)benzenesulphonamide
描述
N-(3-chloro-1H-indazol-5-yl)-3,5-bis(trifluoromethyl)benzenesulphonamide, also known as GSK-J4, is a potent inhibitor of the histone demethylase JMJD3 and UTX. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
作用机制
N-(3-chloro-1H-indazol-5-yl)-3,5-bis(trifluoromethyl)benzenesulphonamide inhibits the histone demethylase JMJD3 and UTX by binding to their active sites. This inhibition leads to the accumulation of H3K27me3, a repressive histone mark, and the suppression of gene expression. This mechanism of action has been extensively studied and validated in various cellular and animal models.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell migration and invasion, and sensitize cells to chemotherapy. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. In autoimmune disorders, this compound has been shown to modulate the activity of immune cells, leading to a reduction in autoimmune responses.
实验室实验的优点和局限性
N-(3-chloro-1H-indazol-5-yl)-3,5-bis(trifluoromethyl)benzenesulphonamide has several advantages for lab experiments. It is a potent and selective inhibitor of JMJD3 and UTX, making it a valuable tool for studying the role of these enzymes in various biological processes. It is also stable and can be easily synthesized in large quantities. However, there are some limitations to its use in lab experiments. This compound has been shown to have off-target effects on other enzymes, which can complicate the interpretation of results. Additionally, this compound has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
未来方向
There are several future directions for the study of N-(3-chloro-1H-indazol-5-yl)-3,5-bis(trifluoromethyl)benzenesulphonamide. One direction is the development of more potent and selective inhibitors of JMJD3 and UTX. Another direction is the investigation of the role of JMJD3 and UTX in other diseases and biological processes. Additionally, the combination of this compound with other therapeutic agents, such as chemotherapy or immunotherapy, may have synergistic effects and improve treatment outcomes. Finally, the development of more soluble formulations of this compound may expand its use in various experimental settings.
Conclusion
This compound is a potent inhibitor of the histone demethylase JMJD3 and UTX. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well characterized. There are several future directions for the study of this compound, which may lead to the development of new therapeutic agents for various diseases.
科学研究应用
N-(3-chloro-1H-indazol-5-yl)-3,5-bis(trifluoromethyl)benzenesulphonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting the histone demethylase JMJD3 and UTX, which are overexpressed in several types of cancer. In inflammation, this compound has been shown to suppress the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In autoimmune disorders, this compound has been shown to modulate the activity of immune cells, leading to a reduction in autoimmune responses.
属性
IUPAC Name |
N-(3-chloro-2H-indazol-5-yl)-3,5-bis(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF6N3O2S/c16-13-11-6-9(1-2-12(11)23-24-13)25-28(26,27)10-4-7(14(17,18)19)3-8(5-10)15(20,21)22/h1-6,25H,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGGGWAQBJFQCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1NS(=O)(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF6N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Acetamide, 2,2-dichloro-N-[2-(3-trifluoromethylbenzylthio)phenyl]-](/img/structure/B3042556.png)



![3-({[3,5-bis(trifluoromethyl)phenyl]sulphonyl}amino)-N,N,N-trimethylpropan-1-aminium iodide](/img/structure/B3042563.png)
![1-[5-[3,5-bis(trifluoromethyl)phenyl]furan-2-yl]-N-phenylmethanimine oxide](/img/structure/B3042564.png)
![1-[5-[2-nitro-4-(trifluoromethyl)phenyl]furan-2-yl]-N-phenylmethanimine oxide](/img/structure/B3042565.png)

![2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione](/img/structure/B3042569.png)
![N'-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]-N,N,N'-trimethylhydrazonoformamide](/img/structure/B3042570.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(1,2,2-trichlorovinyl)urea](/img/structure/B3042571.png)
![2-{[3-(2,4-difluorophenyl)prop-2-ynyl]oxy}tetrahydro-2H-pyran](/img/structure/B3042572.png)
![N2-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-1-(dichloromethyl)indane-2-carboxamide](/img/structure/B3042575.png)
![6-Chloro-N-(2-[(2-chloro-6-fluorobenzyl)thio]ethyl)hexanamide](/img/structure/B3042576.png)